molecular formula C19H30N4O3 B2818683 N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-(2-methoxyethyl)oxalamide CAS No. 941887-23-6

N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-(2-methoxyethyl)oxalamide

Cat. No.: B2818683
CAS No.: 941887-23-6
M. Wt: 362.474
InChI Key: AGHOIVBUEMFPTL-UHFFFAOYSA-N
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Description

N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-(2-methoxyethyl)oxalamide is a useful research compound. Its molecular formula is C19H30N4O3 and its molecular weight is 362.474. The purity is usually 95%.
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Scientific Research Applications

Internal Coordination and Solvent Effects on Chiral Lithium Amides

Chiral lithium amides derived from related chemical structures exhibit strong internal coordination, affecting their reactivity as chiral bases. These compounds form symmetrically solvated dimers and mixed complexes with n-BuLi, revealing insights into coordination chemistry and its implications for asymmetric synthesis (Johansson et al., 2000).

Electroluminescent Applications of Low-Molecular Weight Compounds

Compounds containing functional groups similar to the query compound were synthesized for potential application in organic light-emitting devices (OLEDs). Their photophysical properties in solution and polymer films indicate the potential for creating color electroluminescent structures, highlighting the importance of such molecules in the development of advanced materials for electronic applications (Dobrikov et al., 2011).

Novel Fluorescent Probes for Real-Time Monitoring

Derivatives with functionalities related to the query compound have been developed as fluorescent probes with aggregation-enhanced emission features for the detection of low levels of carbon dioxide. This demonstrates the utility of such molecules in environmental monitoring and potentially in medical applications for tracking CO2 levels (Wang et al., 2015).

Anticancer Activity of Isoquinolinone Derivatives

Isoquinolinone derivatives, structurally related to the query compound, have been identified as potent topoisomerase I-targeting agents with significant cytotoxic activity against cancer cells. This underscores the potential of such compounds in the development of new anticancer therapies (Ruchelman et al., 2004).

Properties

IUPAC Name

N'-[2-[4-(dimethylamino)phenyl]-2-pyrrolidin-1-ylethyl]-N-(2-methoxyethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N4O3/c1-22(2)16-8-6-15(7-9-16)17(23-11-4-5-12-23)14-21-19(25)18(24)20-10-13-26-3/h6-9,17H,4-5,10-14H2,1-3H3,(H,20,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGHOIVBUEMFPTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NCCOC)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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